molecular formula C8H13NO2 B13275572 Methyl2-(1-methylpyrrolidin-3-ylidene)acetate

Methyl2-(1-methylpyrrolidin-3-ylidene)acetate

Cat. No.: B13275572
M. Wt: 155.19 g/mol
InChI Key: GMIHTPXOQAZIKK-FNORWQNLSA-N
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Description

Methyl2-(1-methylpyrrolidin-3-ylidene)acetate is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(1-methylpyrrolidin-3-ylidene)acetate typically involves the condensation of a pyrrolidine derivative with an appropriate ester. One common method is the reaction of 1-methylpyrrolidine with methyl acetate under acidic or basic conditions to form the desired product. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(1-methylpyrrolidin-3-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated pyrrolidine derivatives.

Scientific Research Applications

Methyl2-(1-methylpyrrolidin-3-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-(1-methylpyrrolidin-3-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyrrolidone: A similar compound with a pyrrolidine ring, used as a solvent and in pharmaceuticals.

    Pyrrolidin-2-one: Another related compound with diverse biological activities.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (2E)-2-(1-methylpyrrolidin-3-ylidene)acetate

InChI

InChI=1S/C8H13NO2/c1-9-4-3-7(6-9)5-8(10)11-2/h5H,3-4,6H2,1-2H3/b7-5+

InChI Key

GMIHTPXOQAZIKK-FNORWQNLSA-N

Isomeric SMILES

CN1CC/C(=C\C(=O)OC)/C1

Canonical SMILES

CN1CCC(=CC(=O)OC)C1

Origin of Product

United States

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